1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone
Description
This compound features a piperidine ring substituted with a cyclopropylidene group at the 4-position and a 2-methoxyphenyl ethanone moiety.
Properties
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-16-5-3-2-4-15(16)12-17(19)18-10-8-14(9-11-18)13-6-7-13/h2-5H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTBSXZBKZGLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(=C3CC3)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropylidene group. The final step involves the attachment of the methoxyphenyl ethanone moiety. Key reagents often include cyclopropylidene precursors, piperidine derivatives, and methoxyphenyl ethanone intermediates. Reaction conditions may vary, but they generally involve controlled temperatures, specific catalysts, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. This often involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylidene and piperidine moieties can influence the compound’s binding affinity and specificity, while the methoxyphenyl group can affect its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Cores
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone
- Structure : Replaces the piperidine core with piperazine and substitutes a biphenyl group.
- Activity : Demonstrates antipsychotic properties with anti-dopaminergic and anti-serotonergic effects. Lower catalepsy induction suggests improved safety profiles compared to typical antipsychotics .
- Key Data : QSAR models highlight QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as critical predictors of antidopaminergic activity .
1-(4-((Cyclopropylamino)methyl)piperidin-1-yl)ethanone
- Structure: Features a cyclopropylaminomethyl group on piperidine.
- Activity : Lacks the 2-methoxyphenyl group, reducing affinity for serotonin receptors. Used in research for its conformational flexibility .
JWH-250 (2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone)
- Structure : Replaces piperidine with an indole ring and adds a pentyl chain.
- Regulatory Status : Controlled under drug misuse laws due to psychoactivity .
Analogues with Alternative Ring Systems
1-Cyclopropyl-2-(2-fluorophenyl)-2-(2-hydroxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanone
- Structure: Substitutes piperidine with a thienopyridine ring and adds a fluorophenyl group.
- Activity : Enhanced hydrogen bonding due to the hydroxy group; fluorophenyl improves lipophilicity and target selectivity .
1-(2-Methoxyphenyl)-2-(tetrahydrofuran-2-yl)ethanone
- Structure : Replaces cyclopropylidenepiperidine with tetrahydrofuran.
- Activity : The oxygen in tetrahydrofuran may increase solubility but reduce metabolic stability compared to cyclopropane .
Physicochemical and Pharmacokinetic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
